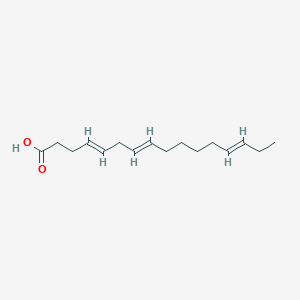

4,7,10,13-Hexadecatetraenoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H26O2 |

|---|---|

Poids moléculaire |

250.38 g/mol |

Nom IUPAC |

(4E,7E,13E)-hexadeca-4,7,13-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,9-10,12-13H,2,5-8,11,14-15H2,1H3,(H,17,18)/b4-3+,10-9+,13-12+ |

Clé InChI |

YCKJXDKTCUJPDD-ZRXPTQEJSA-N |

SMILES isomérique |

CC/C=C/CCCC/C=C/C/C=C/CCC(=O)O |

SMILES canonique |

CCC=CCCCCC=CCC=CCCC(=O)O |

Synonymes |

4,7,10,13-hexadecatetraenoic acid hexadeca-4,7,10,13-tetraenoic acid |

Origine du produit |

United States |

Occurrence and Distribution of 4,7,10,13 Hexadecatetraenoic Acid in Natural Sources and Research Models

Presence in Marine Microalgae and Macroalgae Species

4,7,10,13-Hexadecatetraenoic acid, a polyunsaturated fatty acid (PUFA), is prominently found in various marine algae species. It has been identified in both microalgae and macroalgae, where it is a key component of their lipid structure. Research has shown its presence in several species, highlighting the diversity of algae that synthesize this compound.

For instance, this fatty acid is found in the green alga Pediastrum, from which it has been isolated and studied for its cytotoxic properties. caymanchem.com It has also been identified in other algae such as Chlamydomonas reinhardtii and Caulerpa racemosa, where it is involved in the structural integrity of plastid lipids like monogalactosyldiacylglycerol (B12364196) (MGDG). The green seaweed Ulva fasciata and the freshwater cladoceran Daphnia galeata are also known to contain this compound.

Further research has identified this compound as a notable component in certain microalgae, such as Micractinium lacustre, where it can constitute up to 16% of the total fatty acids. researchgate.net This particular fatty acid is considered extremely rare, having been previously found in only a few other species, including Euglena gracilis and several Ulva species. researchgate.net Its purification from algal fatty acids, alongside other PUFAs like stearidonic acid, has been achieved using methods involving lipase (B570770) and medium-pressure liquid chromatography. caymanchem.com

Table 1: Documented Presence of this compound in Algae

| Species Name | Type | Reference(s) |

| Pediastrum sp. | Microalgae (Green Alga) | caymanchem.com |

| Chlamydomonas reinhardtii | Microalgae (Green Alga) | |

| Caulerpa racemosa | Macroalgae (Green Alga) | |

| Ulva fasciata | Macroalgae (Green Seaweed) | |

| Ulva linza | Macroalgae (Green Seaweed) | |

| Micractinium lacustre | Microalgae | researchgate.net |

| Euglena gracilis | Microalgae (Euglenoid) | researchgate.net |

Detection in Plant Tissues and Organisms

While more prominently associated with marine algae, this compound and its precursors are also detected in various plant tissues. ontosight.aisyntheselabor.de The closely related precursor, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3n-3), is particularly abundant in the leaves of many "16:3 plants," a classification for plants that utilize a specific prokaryotic pathway for lipid synthesis in chloroplasts. syntheselabor.deresearchgate.net This pathway results in galactolipids containing a high content of 16:3. syntheselabor.de

The history of detecting these C16 polyunsaturated fatty acids in plants dates back to 1945, with the discovery of a new C16 unsaturated acid from the glycerides of rape (Brassica napus L.) leaves. syntheselabor.de A survey of 110 angiosperm species found that 7,10,13-hexadecatrienoic acid was present in levels ranging from 2-20% in 37 species. syntheselabor.de

Interestingly, oxygenated derivatives of 16:3, known as hydroxy derivatives of 16:3 (HHTs), have been found not only in "16:3 plants" like cabbage (Brassica oleracea) but also in typical "18:3 plants" such as pea (Pisum sativum) and soybean (Glycine max) seedlings. researchgate.net This suggests that the metabolic pathways involving these fatty acids are present across a broader range of plant species than initially thought. researchgate.net The compound 7(Z),10(Z),13(Z)-hexadecatrienoic acid has been specifically identified in the leaves of Alexanders (Smyrnium olusatrum L.) and serves as a precursor for jasmonic acid biosynthesis in Arabidopsis thaliana. caymanchem.com

Table 2: Detection of Hexadecatrienoic Acid (16:3) and its Derivatives in Plants

| Plant Species | Compound/Derivative Detected | Location/Note | Reference(s) |

| Brassica napus L. (Rape) | 7,10,13-Hexadecatrienoic acid | Leaves | syntheselabor.de |

| Brassica oleracea (Cabbage) | Hydroxy derivatives of 16:3 (HHTs) | Roots | researchgate.net |

| Pisum sativum (Pea) | Hydroxy derivatives of 16:3 (HHTs) | Leaves | researchgate.net |

| Glycine max (Soybean) | Hydroxy derivatives of 16:3 (HHTs) | Leaves | researchgate.net |

| Smyrnium olusatrum L. (Alexanders) | 7(Z),10(Z),13(Z)-Hexadecatrienoic acid | Leaves | caymanchem.com |

| Arabidopsis thaliana | 7(Z),10(Z),13(Z)-Hexadecatrienoic acid | Precursor in jasmonic acid biosynthesis | caymanchem.com |

Identification in Animal Tissues and Biological Fluids

This compound is generally not produced by animals but can be found in their tissues as a result of dietary intake, primarily from consuming algae or plants containing this fatty acid. syntheselabor.de Its presence in animal tissues is therefore often linked to the organism's diet. syntheselabor.de

In research settings, this compound and its isomers have been studied in various animal models. For example, a study on the effects of 6,9,12,15-hexadecatetraenoic acid ethyl ester, an isomer of the target compound, analyzed its impact on the fatty acid composition of plasma, red blood cells, liver, epididymal white adipose tissue, and the brain in mice. researchgate.net

In humans, this compound has been identified in the blood. hmdb.ca Its presence is considered to be a result of external exposure, and as such, it is technically classified as part of the human exposome. hmdb.ca The exposome encompasses all environmental and occupational exposures an individual experiences throughout their lifetime and how these relate to health. hmdb.ca For analytical purposes in research, a deuterated form, 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid-d5, is used as an internal standard for its quantification in biological samples via gas chromatography or liquid chromatography-mass spectrometry. caymanchem.com

Factors Influencing Fatty Acid Composition and Accumulation in Organisms

The concentration and composition of fatty acids, including this compound, in organisms are influenced by various environmental and biological factors. syntheselabor.deebi.ac.uk Growth conditions, in particular, play a significant role.

In marine microalgae, temperature is a key factor. For instance, in the microalga Pavlova salina, which produces omega-3 long-chain polyunsaturated fatty acids, fatty acid profiles were observed to change when the alga was grown at different temperatures. ebi.ac.uk This suggests that environmental conditions can directly modulate the enzymatic processes responsible for fatty acid synthesis and desaturation.

In plants, the accumulation of related C16 PUFAs is dependent on specific metabolic pathways. The synthesis of galactolipids containing 16:3 is linked to the "prokaryotic pathway" located in the chloroplasts. syntheselabor.de This pathway's activity determines the plant's capacity to produce these types of fatty acids, distinguishing "16:3 plants" from "18:3 plants" which use a different primary pathway. syntheselabor.de Furthermore, the conversion of these fatty acids into other bioactive compounds, known as oxylipins, is mediated by enzymes like lipoxygenases, which can be influenced by factors such as plant stress or infection. researchgate.netwikipedia.org

Biosynthesis and Biogenesis of 4,7,10,13 Hexadecatetraenoic Acid

Elongation-Desaturation Pathways in Eukaryotic Microorganisms and Plants

In many eukaryotes, the creation of polyunsaturated fatty acids is a stepwise process involving the sequential addition of two-carbon units (elongation) and the introduction of double bonds (desaturation).

The biosynthesis of C16 PUFAs like 4,7,10,13-hexadecatetraenoic acid is dependent on the coordinated action of fatty acid desaturase (FAD) and elongase (ELOVL) enzymes. Desaturases are responsible for introducing double bonds at specific positions in the fatty acid chain, while elongases extend the carbon chain. The expression and activity of these enzymes are critical in determining the final fatty acid profile of an organism mdpi.com.

In plants, two main pathways contribute to glycerolipid synthesis, which can include C16 PUFAs. The "prokaryotic pathway" located in the chloroplasts can produce diacylglycerols with a 16-carbon fatty acid at the sn-2 position, which can then be further desaturated syntheselabor.de. This pathway is crucial for the synthesis of 7,10,13-hexadecatrienoic acid (16:3ω3) in certain plants, which is a precursor for some hexadecanoids syntheselabor.de. The enzymes involved in these pathways, specifically the desaturases, are key to creating the polyunsaturated nature of these fatty acids.

The regulation of these desaturase and elongase enzymes is complex and involves several transcription factors, including peroxisome proliferator-activated receptor α (PPARα) and sterol regulatory element binding protein-1 (SREBP-1) nih.govnih.gov. These transcription factors can modulate the expression of the genes encoding for desaturases and elongases, thereby controlling the rate of PUFA synthesis nih.govnih.gov.

The synthesis of this compound begins with precursor fatty acids that are sequentially modified. In what is known as the "prokaryotic pathway" within the chloroplasts of some plants, 16:0 (palmitic acid) at the sn-2 position of a diacylglycerol can undergo stepwise desaturations to form C16 polyunsaturated fatty acids syntheselabor.de. This indicates that palmitic acid is a primary precursor in this pathway.

Metabolic flux analysis, which studies the flow of metabolites through a metabolic network, has been instrumental in understanding the distribution of carbon toward fatty acid synthesis. In various organisms, including oleaginous yeasts and plants, the flux of carbon from central metabolism to the synthesis of fatty acid precursors like acetyl-CoA and malonyl-CoA is a critical control point aocs.orgnih.govfrontiersin.org. The ratio of the enzymes FabA (dehydratase) and FabB (β-ketoacyl synthase) has been shown to be crucial in controlling the metabolic flux towards unsaturated versus saturated fatty acids in E. coli nih.gov. By manipulating this ratio, the proportion of unsaturated fatty acids produced can be adjusted nih.gov.

Key Enzymes and Precursors in C16 PUFA Synthesis

| Component | Role in C16 PUFA Biosynthesis | Key Research Findings |

|---|---|---|

| Desaturases (FADs) | Introduce double bonds into the fatty acid chain. | Expression is regulated by transcription factors like PPARα and SREBP-1 nih.govnih.gov. |

| Elongases (ELOVLs) | Extend the carbon chain of the fatty acid. | Work in concert with desaturases to produce long-chain PUFAs agriculturejournals.cz. |

| Palmitic Acid (16:0) | A primary precursor fatty acid in the "prokaryotic pathway" in plant chloroplasts syntheselabor.de. | Undergoes sequential desaturation to form C16 PUFAs syntheselabor.de. |

| FabA/FabB Enzyme Ratio | Controls the metabolic flux towards unsaturated fatty acids in E. coli nih.gov. | Altering this ratio can adjust the percentage of unsaturated fatty acids produced nih.gov. |

Biosynthesis in Prokaryotic Systems: Role of PUFA Synthases

In contrast to the elongation-desaturation pathways in many eukaryotes, some prokaryotes, particularly marine bacteria, utilize large, multifunctional enzymes called polyunsaturated fatty acid (PUFA) synthases. These enzyme complexes can synthesize long-chain PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), de novo from malonyl-CoA aocs.org. This pathway is sometimes referred to as the "anaerobic pathway" because it does not require molecular oxygen for the insertion of double bonds aocs.orgresearchgate.net.

PUFA synthases are Type I iterative enzymes that contain multiple domains with different catalytic functions, including ketosynthase, acyl carrier protein (ACP), ketoreductase, dehydratase, and enoyl reductase domains aocs.orgresearchgate.net. The iterative nature of these enzymes allows for the sequential addition of two-carbon units and the introduction of cis-double bonds to create the final PUFA product aocs.org. While the primary products of these synthases are typically longer-chain PUFAs, the versatility of these systems suggests the potential for the production of a range of polyunsaturated fatty acids aocs.org.

Subcellular Localization of Biosynthetic Machinery (e.g., plastids, microsomes)

The biosynthesis of fatty acids, including C16 PUFAs, is a spatially organized process within the cell. In plants, the initial de novo synthesis of fatty acids up to 16 or 18 carbons in length occurs in the plastids (chloroplasts) syntheselabor.denih.gov. The subsequent desaturation and elongation steps can occur in both the plastids and the endoplasmic reticulum (ER).

The "prokaryotic pathway" of glycerolipid synthesis, which is responsible for the formation of 16:3 fatty acids in some plants, is localized within the chloroplasts syntheselabor.de. In this pathway, fatty acids are directly incorporated into glycerolipids and desaturated while attached to the lipid backbone. In contrast, the "eukaryotic pathway" involves the export of fatty acids from the plastid to the ER, where they are incorporated into phospholipids (B1166683) and then undergo further desaturation and elongation nih.gov.

In microalgae like Chlamydomonas reinhardtii, exogenously supplied fluorescently labeled palmitic acid has been observed to be incorporated into lipid droplets, especially under conditions that favor triacylglycerol accumulation nih.gov. This suggests a dynamic movement of fatty acids between different cellular compartments for storage and metabolism. In mammals, the endoplasmic reticulum is the primary site for fatty acid elongation, while peroxisomes are involved in the β-oxidation that can shorten longer-chain PUFAs to their final products nih.govnih.govalfa-chemistry.com.

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly controlled at both the transcriptional and post-transcriptional levels to meet the cell's metabolic needs and respond to environmental cues.

The expression of genes encoding the key enzymes in PUFA biosynthesis, namely desaturases and elongases, is a major point of regulation. A number of transcription factors have been identified that play crucial roles in controlling the transcription of these genes. These include:

Sterol Regulatory Element Binding Protein-1 (SREBP-1): This transcription factor is known to enhance the expression of genes involved in fatty acid synthesis, including elongases and desaturases nih.govnih.govresearchgate.net.

Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is another key regulator that can induce the expression of elongases and desaturases nih.govnih.gov.

Liver X Receptor (LXR): LXR can directly or indirectly, through SREBP, regulate the enzymes involved in PUFA synthesis researchgate.net.

Carbohydrate-Regulatory Element Binding Protein (ChREBP) and MAX-like factor X (MLX): These factors are also implicated in the control of elongase and desaturase expression nih.govnih.govnih.gov.

Dietary factors, particularly the intake of PUFAs, can also influence the expression of these genes, often through a feedback mechanism mdpi.comnih.gov. For instance, high levels of PUFAs can suppress the expression of desaturase genes mdpi.com.

In organisms that utilize PUFA synthases, such as the microalga Aurantiochytrium limacinum, the regulation of the pfa genes encoding these synthases is also complex. Studies have shown that under specific conditions like nitrogen starvation, there is an upregulation of pfa gene transcription nih.govncku.edu.tw. Furthermore, there is evidence for post-transcriptional regulation through adjustments in the lengths of the 5'- and 3'-untranslated regions of the mRNA, as well as post-translational modifications like ubiquitination, which can modulate the activity of the PUFA synthase enzymes nih.govncku.edu.tw.

Regulatory Factors in PUFA Biosynthesis

| Regulatory Factor | Level of Control | Mechanism of Action |

|---|---|---|

| SREBP-1 | Transcriptional | Enhances the expression of elongase and desaturase genes nih.govnih.govresearchgate.net. |

| PPARα | Transcriptional | Induces the expression of elongase and desaturase genes nih.govnih.gov. |

| LXR | Transcriptional | Regulates PUFA synthesis enzymes directly or via SREBP researchgate.net. |

| ChREBP/MLX | Transcriptional | Involved in the control of elongase and desaturase gene expression nih.govnih.govnih.gov. |

| Dietary PUFAs | Transcriptional | Provide feedback inhibition, suppressing the expression of desaturase genes mdpi.comnih.gov. |

| Nitrogen Starvation | Transcriptional/Post-transcriptional | Upregulates pfa gene transcription and influences mRNA processing in some microorganisms nih.govncku.edu.tw. |

Environmental and Nutritional Modulators in Model Organisms

Environmental stress is a key factor in modulating the lipid content of microalgae. nih.gov Many protists have been observed to accumulate higher proportions of lipids under such conditions. nih.gov For instance, stressors like high light, fluctuating temperatures, and UV irradiation can lead to an increased accumulation of reactive oxygen species (ROS), prompting protective responses that include alterations in lipid and fatty acid profiles. mdpi.comresearchgate.net Similarly, changes in aquatic environments, such as ocean acidification due to increased partial pressure of CO2 (pCO2), can affect the availability of essential PUFAs in phytoplankton. plos.org Studies have shown that high-pCO2 conditions can alter the fatty acid composition of phytoplankton, potentially reducing the ratio of essential fatty acids to total PUFAs. plos.org

Nutritional status, especially nutrient limitation, is a well-documented strategy for enhancing lipid accumulation in microalgae. nih.gov Nitrogen deprivation, in particular, has proven to be a successful method for promoting lipid accumulation in a variety of model organisms. nih.gov This response is a common survival strategy where the cellular metabolism shifts from protein synthesis and cell proliferation towards the storage of energy-rich compounds like lipids. While this often increases the total fatty acid content, the effect on specific PUFAs like this compound can vary depending on the species and the severity of the stress. nih.gov

The following tables detail research findings on how specific environmental and nutritional modulators impact lipid and PUFA content in selected model organisms known to produce this compound.

Environmental Modulators and Their Impact on PUFA Biosynthesis in Microalgae

| Environmental Modulator | Model Organism | Observed Effect | Reference |

|---|---|---|---|

| Nitrogen Deprivation | Chlamydomonas reinhardtii | Promotes lipid accumulation. | nih.gov |

| Nitrogen Deprivation | Dunaliella salina | Successful strategy to promote lipid accumulation. | nih.gov |

| Nitrogen Deprivation | Nannochloropsis sp. | Revealed as a successful strategy to promote lipid accumulation. | nih.gov |

| Nitrogen Deprivation | Phaeodactylum tricornutum | Promotes lipid accumulation. | nih.gov |

| UV Light Exposure | Phaeodactylum lutheri | Substantial increase (more than 30%) in EPA and DHA content. | nih.gov |

| High pCO2 (Ocean Acidification) | Marine Phytoplankton | Negative correlation with cellular concentrations of PUFA. | plos.org |

Nutritional Modulators and Their Impact on PUFA Biosynthesis in Microalgae

| Nutritional Modulator | Model Organism | Observed Effect | Reference |

|---|---|---|---|

| Nitrogen Deficiency | Mixed Phytoplankton Assemblage | Increased the mass of total fatty acids. | plos.org |

| General Nutrient Limitation | Microalgae | Can be manipulated to optimize biochemical composition, including lipids. | nih.gov |

Metabolic Transformations and Derivative Lipids of 4,7,10,13 Hexadecatetraenoic Acid

Incorporation into Complex Lipid Classes (e.g., glycerophospholipids, galactolipids)

Once synthesized or ingested, 4,7,10,13-hexadecatetraenoic acid is not typically stored as a free fatty acid but is rapidly esterified into more complex lipid structures within cellular membranes. This incorporation is vital for maintaining membrane fluidity and function.

In marine algae, such as Chlamydomonas reinhardtii, this fatty acid is a significant component of plastid lipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG). MGDG is a major lipid in the thylakoid membranes of chloroplasts, where it plays a structural role essential for the process of photosynthesis. The presence of highly unsaturated fatty acids like 16:4 in MGDG is thought to be critical for the flexibility and dynamic nature of these membranes. In some plants, a "prokaryotic pathway" in chloroplasts leads to the formation of galactolipids containing C16 fatty acids, like 7,10,13-hexadecatrienoic acid (16:3), at the sn-2 position of the glycerol (B35011) backbone. syntheselabor.de

Beyond galactolipids, this compound is also incorporated into glycerophospholipids. Studies have identified it within phospholipids (B1166683) like phosphatidylcholine (PC) in various marine organisms. For example, the freshwater crustacean Daphnia galeata accumulates this fatty acid in its phospholipids, which is considered an adaptive response to cold environments.

Table 1: Incorporation of this compound into Complex Lipids

| Complex Lipid Class | Specific Lipid Example | Organism/System | Significance |

|---|---|---|---|

| Galactolipids | Monogalactosyldiacylglycerol (MGDG) | Marine Algae (e.g., Chlamydomonas reinhardtii) | Structural integrity of chloroplast thylakoid membranes. |

| Glycerophospholipids | Phosphatidylcholine (PC) | Marine Organisms | Component of cellular membranes. |

| Glycerophospholipids | Phospholipids (general) | Freshwater Crustaceans (e.g., Daphnia galeata) | Adaptation to cold environments by modulating membrane fluidity. |

Enzymatic Oxidation Pathways and Oxylipin Formation

The multiple double bonds in this compound make it a prime substrate for various oxygenating enzymes, leading to the formation of a diverse group of bioactive metabolites known as oxylipins. These molecules act as signals in various physiological and pathological processes.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. oup.com While direct studies on this compound are limited, extensive research on the closely related 7,10,13-hexadecatrienoic acid (16:3) in plants provides a strong model for its metabolism. nih.gov Plant LOXs can introduce oxygen at different positions of the fatty acid chain. oup.com For instance, soybean lipoxygenase-1 converts 16:3 primarily into an 11-hydroperoxide, whereas recombinant maize 9-lipoxygenase specifically produces a (7S)-hydroperoxide. nih.gov Another soybean lipoxygenase, which typically produces 13-hydroperoxides from linoleic acid, shows a lack of specificity with 16:3, generating a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides. nih.gov These hydroperoxides are precursors to further metabolites, including hydroxy derivatives (HHTs). nih.gov

Alpha-dioxygenases (α-DOX) represent another pathway for fatty acid oxidation. nih.gov This enzyme class can produce 2-hydroxy fatty acids. For example, in tobacco leaves, infection can lead to the production of 2-hydroxy-7,10,13-hexadecatrienoic acid from its 16:3 precursor. syntheselabor.de It is plausible that this compound undergoes similar α-oxidation to yield corresponding hydroxylated products.

A crucial branch of the LOX pathway involves the enzymes allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC). nih.govoup.com This pathway is best known for producing jasmonates in plants. mdpi.com AOS converts a fatty acid hydroperoxide into an unstable allene oxide. nih.govusp.br This intermediate can then be cyclized by AOC to form a cyclopentenone structure. usp.br

In plants that contain C16 fatty acids like 16:3 in their lipids, this pathway leads to the formation of dinor-12-oxo-phytodienoic acid (dn-OPDA). nih.gov The process starts with a 13-LOX acting on the C16 fatty acid, followed by AOS and AOC to create the cyclic dn-OPDA. nih.govusp.br Given its structural similarity, this compound is a potential substrate for this pathway, which would also yield C14 cyclopentenone structures analogous to dn-OPDA.

Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that actively orchestrate the resolution of inflammation. nih.gov Major families of SPMs, including resolvins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net These pathways involve sequential oxygenation by enzymes such as LOXs and cyclooxygenases. nih.gov

While this compound is a polyunsaturated fatty acid and its metabolites may have roles in inflammation, there is currently no direct scientific evidence to classify its specific oxylipins as precursors to established families of SPMs. The biosynthesis of SPMs is well-characterized for C20 and C22 PUFAs, but the role of C16 PUFAs like this compound in forming unique pro-resolving mediators remains an area for future investigation. nih.govnih.gov

Beta-Oxidation and Catabolism of this compound and its Derivatives

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. wikipedia.org The process involves a cycle of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each round. libretexts.org For polyunsaturated fatty acids like this compound, the standard beta-oxidation enzymes are insufficient. wikipedia.org The presence of double bonds at specific positions requires the action of auxiliary enzymes, such as isomerases and reductases, to reconfigure the double bonds into a form that can be processed by the main pathway. youtube.com

For a PUFA with a cis-Δ4 double bond, as would be encountered during the breakdown of this compound, its dehydrogenation yields a 2,4-dienoyl intermediate. This intermediate requires a 2,4-dienoyl-CoA reductase (using NADPH) to be converted into a substrate suitable for the next step in the beta-oxidation spiral. wikipedia.orgyoutube.com

In some cases, C16 fatty acids can also be elongated. Studies in rats have shown that the related 7,10,13-hexadecatrienoic acid (16:3) can be chain-elongated to form 18:3 and other longer-chain omega-3 fatty acids. syntheselabor.de This suggests that this compound could potentially be elongated to longer PUFAs, although this specific conversion has not been detailed.

Table 2: Key Enzymatic Pathways in the Metabolism of this compound

| Pathway | Key Enzymes | Substrate (or Analogue) | Key Products/Intermediates |

|---|---|---|---|

| Lipoxygenase Pathway | Lipoxygenase (LOX) | 7,10,13-Hexadecatrienoic acid (16:3) | Various hydroperoxides (e.g., 7-, 11-, 14-hydroperoxides). nih.gov |

| Alpha-Dioxygenase Pathway | Alpha-Dioxygenase (α-DOX) | 7,10,13-Hexadecatrienoic acid (16:3) | 2-hydroxy-7,10,13-hexadecatrienoic acid. syntheselabor.de |

| Allene Oxide Pathway | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | C16 PUFA hydroperoxides | Dinor-12-oxo-phytodienoic acid (dn-OPDA). nih.gov |

| Beta-Oxidation | Acyl-CoA Dehydrogenase, 2,4-Dienoyl-CoA Reductase, etc. | This compound | Acetyl-CoA. wikipedia.orglibretexts.org |

Non-Enzymatic Oxidation and Lipid Peroxidation Products

Due to its four double bonds, this compound is highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). twinwoodcattle.comresearchgate.net This process, known as lipid peroxidation, is a free-radical-mediated chain reaction that degrades lipids. wikipedia.org The process is initiated by the abstraction of a hydrogen atom from one of the carbons situated between two double bonds, which are particularly reactive. nih.gov

This initiation step forms a lipid radical, which rapidly reacts with molecular oxygen to create a lipid peroxyl radical. wikipedia.org This radical can then abstract a hydrogen from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), which is the primary product of lipid peroxidation. nih.gov These hydroperoxides are relatively unstable and can decompose, especially in the presence of metal ions, into a complex mixture of secondary products. These products include reactive aldehydes, such as malondialdehyde and 4-hydroxy-2-nonenal, which are well-known biomarkers of oxidative stress and can cause cellular damage by reacting with proteins and DNA. nih.govnih.gov The autoxidation of PUFAs can also lead to the formation of other products like ketones and hydroxy alkenals. twinwoodcattle.com

Cellular and Molecular Mechanisms of Action for 4,7,10,13 Hexadecatetraenoic Acid

Modulation of Cell Membrane Biophysics and Lipid Organization

As a polyunsaturated fatty acid, 4,7,10,13-hexadecatetraenoic acid integrates into the phospholipid bilayer of cell membranes, where its structure directly influences the membrane's physical properties. ontosight.ai The presence of four cis-double bonds in its acyl chain introduces kinks, which increases the space between phospholipid molecules. This disruption of tight packing enhances the fluidity of the cell membrane.

The table below summarizes the key effects of this compound on cell membranes.

Table 1: Effects on Cell Membrane Biophysics

| Property | Effect of this compound | Consequence |

|---|---|---|

| Membrane Fluidity | Increases | Alters activity of membrane-bound proteins and receptors. |

| Lipid Packing | Decreases | Disrupts the orderly arrangement of phospholipids (B1166683). |

| Permeability | May modulate | Affects the passage of molecules across the membrane. |

Receptor-Mediated Signaling Pathways

Beyond its structural role, this compound functions as a signaling molecule by directly interacting with and modulating specific cellular receptors.

Research has identified this compound, also referred to as 16:4(n-3), as a specific agonist for the G-protein coupled receptor GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). nih.govnih.gov This interaction has been notably demonstrated in splenic macrophages. nih.govnih.gov

The activation of GPR120 by this fatty acid initiates a distinct downstream signaling cascade. In splenic F4/80+/CD11blow macrophages, this activation leads to enhanced activity of cytosolic phospholipase A2 (cPLA2). nih.gov The stimulation of cPLA2 results in the production and secretion of specific lysophosphatidylcholines (LPCs), which act as secondary signaling molecules. nih.govnih.gov This pathway highlights a novel function for GPR120 in mediating cellular responses to specific fatty acids. nih.gov The activation of GPR120 by omega-3 fatty acids has also been shown in other cell types, such as RAW264.7 macrophage-like cells, to suppress inflammatory responses. nih.gov

Table 2: GPR120 Signaling Cascade Activated by this compound

| Step | Molecule/Process | Description |

|---|---|---|

| 1. Activation | This compound binds to GPR120. | Occurs on the surface of splenic macrophages. nih.govnih.gov |

| 2. Downstream Enzyme | Cytosolic Phospholipase A2 (cPLA2) activity is enhanced. | A key enzymatic step in the signaling pathway. nih.gov |

| 3. Effector Molecule Production | Secretion of Lysophosphatidylcholines (LPCs). | These lipids mediate subsequent biological effects. nih.govnih.gov |

While direct studies on the interaction between this compound and nuclear receptors are limited, its classification as a PUFA suggests a potential role in modulating these transcription factors. Other omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known to act as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). nih.gov

Activation of these nuclear receptors by fatty acids directly influences the transcription of genes involved in lipid metabolism and inflammation. nih.gov For example, PPARα activation by fatty acids typically upregulates genes for fatty acid oxidation, while activation of PPARγ has significant anti-inflammatory effects. It is plausible that this compound could exert some of its biological effects through similar interactions, though specific research is required for confirmation.

Influence on Gene Expression and Transcriptional Regulation

Through both receptor-mediated and other pathways, this compound can significantly influence the expression of a wide array of genes, thereby regulating fundamental cellular processes.

As an omega-3 PUFA, this compound is involved in the regulation of inflammation. ontosight.ai Its ability to activate GPR120 is a key mechanism in this process. GPR120 activation is known to inhibit inflammatory pathways, such as those mediated by Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). mdpi.commdpi.com

Table 3: Potential Influence on Inflammatory Gene Regulation

| Signaling Pathway | Key Proteins | Effect of GPR120 Activation | Downstream Gene Targets (Examples) |

|---|---|---|---|

| NF-κB Pathway | NF-κB | Inhibition | TNF-α, Interleukins, COX-2 mdpi.com |

| MAPK Pathway | p38, JNK, ERK | Inhibition | Various transcription factors and inflammatory genes mdpi.com |

The influence of this compound on cellular signaling is multifaceted. As detailed previously, its most clearly defined pathway involves the activation of GPR120, which triggers a cPLA2-mediated cascade in certain macrophage populations. nih.gov Furthermore, its likely modulation of inflammatory signaling through the NF-κB and MAPK pathways represents another critical level of control. mdpi.commdpi.com These interactions demonstrate that the fatty acid does not act in isolation but as an integral part of the complex network of cellular communication that governs processes ranging from immune responses to metabolic regulation. ontosight.ai

Interactions with Intracellular Proteins and Enzymes

The biological activities of this compound, a polyunsaturated fatty acid (PUFA), are mediated through its direct and indirect interactions with a variety of intracellular proteins and enzymes. These interactions are crucial for its role in cellular signaling and metabolic regulation. As a PUFA, it can be a substrate for enzymes involved in lipid metabolism and can also act as a signaling molecule by binding to specific receptors.

One of the most well-documented interactions of this compound is with G protein-coupled receptors (GPCRs), particularly GPR40 and GPR120. Research has shown that this fatty acid can directly bind to and activate these receptors, initiating downstream signaling cascades. A study demonstrated that this compound, referred to as 16:4(n-3), functions as an agonist for both GPR40 and GPR120. nih.gov This was observed through experiments showing a concentration-dependent increase in intracellular calcium levels in cells engineered to express these receptors upon stimulation with the fatty acid. nih.gov These receptors are known to be expressed in various tissues, including immune cells, and play roles in metabolic and inflammatory processes. nih.gov

The interaction of this compound with GPR120 on splenic macrophages has been linked to the regulation of chemotherapy resistance. nih.gov Specifically, the activation of GPR120 on F4/80+/CD11blow macrophages by this fatty acid was identified as a key mechanism. nih.gov

While direct enzymatic studies on this compound are not as extensively documented as for other common fatty acids, its structural similarity to other PUFAs suggests it is a likely substrate for enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). These enzymes are key in the production of a wide array of signaling molecules. For instance, studies on the related compound 7,10,13-hexadecatrienoic acid (16:3) have shown that it can be metabolized by plant lipoxygenases to produce various hydroperoxides. nih.gov Recombinant maize 9-lipoxygenase, for example, specifically converts 16:3 into (7S)-hydroperoxide, while soybean lipoxygenase 1 yields primarily (11S)-hydroperoxide. nih.gov This suggests that this compound could also be a substrate for various lipoxygenases, leading to the formation of bioactive lipid mediators.

Furthermore, polyunsaturated fatty acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. mdpi.com Although direct binding studies of this compound to PPARs are not extensively detailed in the available research, its nature as a PUFA makes it a potential candidate for PPAR activation.

The intracellular transport of long-chain fatty acids like this compound is facilitated by fatty acid-binding proteins (FABPs). These proteins act as chaperones, solubilizing the fatty acids in the aqueous environment of the cytoplasm and delivering them to various cellular compartments, such as the endoplasmic reticulum and mitochondria, for metabolism or to the nucleus to interact with transcription factors like PPARs.

Detailed Research Findings on Protein Interactions:

| Protein/Enzyme | Interaction Type | Finding | Research Focus |

| GPR120 | Agonist | This compound produces a concentration-dependent elevation of intracellular calcium in cells expressing GPR120. nih.gov | Cellular Signaling, Chemoresistance |

| GPR40 | Agonist | This compound produces a concentration-dependent elevation of intracellular calcium in cells expressing GPR40. nih.gov | Cellular Signaling |

| Lipoxygenases (general) | Potential Substrate | Based on studies with the related 7,10,13-hexadecatrienoic acid, it is likely metabolized to form various hydroperoxides. nih.gov | Lipid Mediator Biosynthesis |

| Cyclooxygenases (general) | Potential Substrate | As a polyunsaturated fatty acid, it is a potential substrate for COX enzymes, leading to the formation of prostanoids. | Inflammatory Signaling |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Potential Ligand | Polyunsaturated fatty acids are known ligands for PPARs, suggesting a role in regulating gene expression. mdpi.com | Gene Regulation, Metabolism |

| Fatty Acid-Binding Proteins (FABPs) | Transport | Likely binds to FABPs for intracellular transport and targeting to specific metabolic pathways or organelles. | Intracellular Trafficking |

Functional Significance of 4,7,10,13 Hexadecatetraenoic Acid in Biological Systems and Models

Anti-Inflammatory Modulatory Roles in In Vitro and Animal Models

4,7,10,13-Hexadecatetraenoic acid, a polyunsaturated fatty acid found in marine algae, is recognized for its potential anti-inflammatory properties. As a PUFA, it can influence inflammatory responses through various mechanisms, including the modulation of gene expression related to inflammation and its role in cell signaling pathways. Polyunsaturated fatty acids, in general, are known to be precursors to signaling molecules that play a crucial role in the regulation of inflammation and immune responses. ontosight.ai The anti-inflammatory effects of PUFAs are often attributed to their ability to compete with arachidonic acid in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of less potent pro-inflammatory eicosanoids or even anti-inflammatory mediators. While direct studies on this compound's specific impact on prostaglandin (B15479496) and leukotriene synthesis are not extensively detailed in the provided results, its classification as a PUFA suggests it likely participates in these pathways. ontosight.ai

Research has shown that dietary intake of long-chain PUFAs is associated with health benefits, including the reduction of inflammation markers. The mechanisms by which PUFAs like this compound exert their anti-inflammatory effects can involve enhancing cell membrane fluidity, which in turn affects receptor activity and signal transduction.

Investigations into its Influence on Lipid Metabolism Regulation in Model Organisms

The role of this compound in regulating lipid metabolism has been explored in animal models. A study investigating the effects of dietary 6,9,12,15-hexadecatetraenoic acid (an isomer of the subject compound) in mice revealed significant impacts on lipid profiles. nih.gov Mice fed a diet containing this fatty acid exhibited lower plasma triacylglycerol levels, although plasma total cholesterol levels remained unaffected. nih.gov

The study also tracked the metabolic fate of the consumed fatty acid. nih.gov Interestingly, the parent compound, 6,9,12,15-hexadecatetraenoic acid, did not accumulate to a significant extent in the epididymal white adipose tissue. nih.gov However, a metabolite, C18:4n-1, was detected in small quantities in the plasma, liver, and adipose tissue, suggesting that the original fatty acid is elongated in the body. nih.gov

These findings suggest that this compound and its isomers can influence systemic lipid metabolism, particularly by affecting circulating triglyceride levels. The biotransformation of this fatty acid into longer-chain fatty acids indicates its integration into the body's lipid metabolic pathways.

Mechanistic Studies on Cellular Responses to Stress (e.g., oxidative stress, thermal stress)

While specific studies detailing the role of this compound in response to oxidative or thermal stress are not prevalent in the provided search results, the general properties of polyunsaturated fatty acids offer some insights. PUFAs are known to be susceptible to lipid peroxidation, a key feature of oxidative stress. This process can lead to the generation of reactive oxygen species and subsequent cellular damage. Conversely, some PUFAs and their derivatives have been shown to modulate cellular antioxidant defense systems. For instance, docosahexaenoic acid (DHA) has been observed to modulate oxidative stress responses. mdpi.com

The incorporation of PUFAs like this compound into cell membranes can alter their fluidity. This change in membrane biophysics could potentially influence cellular responses to thermal stress by helping to maintain membrane integrity and function at different temperatures. However, direct experimental evidence for this compound in this context is needed.

Emerging Roles in Intercellular Communication and Biological Interactions (e.g., allelopathy in diatoms)

Recent research has begun to uncover the role of this compound in intercellular communication, particularly in the context of allelopathy among marine organisms. Allelopathy refers to the chemical inhibition of one organism by another. This fatty acid has been identified as a cytotoxic compound in the green alga Pediastrum. caymanchem.com Its ability to inhibit the development of starfish embryos suggests a potential role as a defensive chemical. caymanchem.com

The production of such bioactive fatty acids by phytoplankton can have significant ecological implications, influencing community structure and inter-species competition in aquatic environments. The release of this compound by certain algal species could act as a mechanism to deter grazers or inhibit the growth of competing phytoplankton. This highlights an important ecological function for this molecule beyond its intracellular roles.

Modulation of Chemosensitivity in Preclinical Cancer Models and Cell-Based Assays

There is emerging evidence suggesting that polyunsaturated fatty acids can modulate the sensitivity of cancer cells to chemotherapeutic agents. Some studies indicate that this compound may enhance the efficacy of certain chemotherapy drugs like cisplatin (B142131) in cancer research. The proposed mechanisms for this chemosensitization are not fully elucidated but may involve the ability of PUFAs to alter cell membrane properties, influence signaling pathways involved in drug resistance, or increase oxidative stress within cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

While direct, in-depth studies on this compound's role in chemosensitivity are limited, the broader class of marine polyunsaturated fatty acids has been shown to have potential benefits in cancer therapy. caymanchem.com The ability of fatty acids to influence key cellular processes like cell cycle progression and apoptosis, as discussed earlier, likely contributes to their ability to modulate responses to anticancer drugs. mdpi.complos.org

Advanced Methodologies for the Quantitative and Qualitative Assessment of 4,7,10,13 Hexadecatetraenoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern lipid analysis, providing the necessary selectivity and sensitivity to profile complex fatty acid mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the quantitative and qualitative analysis of fatty acids, including 4,7,10,13-hexadecatetraenoic acid. For GC analysis, fatty acids must first be converted into volatile derivatives to facilitate their transit through the GC column. A common derivatization procedure is the formation of fatty acid methyl esters (FAMEs). This process not only reduces the polarity of the fatty acids but also enhances their thermal stability, making them suitable for gas-phase analysis.

Once derivatized, the FAME mixture is injected into the GC system, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As the separated FAMEs elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and a signal intensity for quantification. The use of a deuterated internal standard, such as 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid-d5, is recommended for accurate quantification by GC-MS, as it can correct for variations during sample preparation and analysis. caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Lipid and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using tandem mass spectrometry, is an exceptionally sensitive and specific method for quantifying fatty acids directly from biological fluids without derivatization. This technique is crucial for analyzing intact lipids and metabolites in their native forms.

A validated quantitative LC-MS/MS assay has been developed for the specific measurement of this compound in human and mouse plasma. nih.gov This method involves a liquid-liquid extraction followed by a solid-phase extraction clean-up step before analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. nih.gov MRM provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. The use of a deuterated internal standard, such as deuterated FA(16:3)n-3, is integral to the method's accuracy. nih.gov The assay was demonstrated to be robust and reproducible, with validation parameters meeting established requirements. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification in Plasma

| Parameter | Finding |

|---|---|

| Linearity Range | 1-100 nmol/L (r² > 0.99) |

| Limit of Quantification (LOQ) | 1.0 nmol/L |

| Limit of Detection (LOD) | 0.8 nmol/L |

| Recovery (spiked concentrations) | 103% to 108% |

| Intra-day Precision | 98% to 106% |

| Inter-day Precision | 100% to 108% |

| Storage Stability | No significant loss observed at -80 °C |

Data sourced from a study on the development and validation of a quantitative LC-tandem MS assay. nih.gov

High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) for Comprehensive Lipidomics

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are indispensable for comprehensive, untargeted lipidomics. These technologies provide high mass accuracy (typically <5 ppm) and resolution, enabling the confident identification of lipids in highly complex samples by determining their elemental composition.

In the context of this compound, techniques like Ultra-Performance Liquid Chromatography coupled to Q-TOF-MS/MS (UPLC-Q-TOF-MS/MS) have been used to identify metabolites in extracts from organisms such as the microalga Chlorella fusca. researchgate.net This approach allows for the simultaneous detection of a wide range of compounds, including various fatty acids, without prior knowledge of the sample's composition. researchgate.net The high mass accuracy of HRMS helps to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental formulas), a common challenge in lipid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. While MS techniques excel at identification and quantification, NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of double bonds.

For a polyunsaturated fatty acid like this compound, ¹H NMR and ¹³C NMR are used to confirm its structure.

¹H NMR provides information on the number and type of hydrogen atoms, with characteristic chemical shifts for protons adjacent to double bonds (olefinic protons) and the carboxylic acid group. The coupling constants between these protons can help determine the cis or trans geometry of the double bonds.

¹³C NMR reveals the number and electronic environment of each carbon atom in the molecule, confirming the 16-carbon backbone and the positions of the four double bonds and the carboxyl group.

Though less sensitive than mass spectrometry, NMR is unparalleled for definitively establishing the precise isomeric configuration of the fatty acid, which is crucial as different isomers can have vastly different biological activities.

Isotopic Labeling Strategies for Metabolic Tracing and Flux Analysis

Isotopic labeling involves introducing atoms with a heavier, stable isotope (e.g., ¹³C or ²H) into a molecule to trace its metabolic fate within a biological system. This strategy is invaluable for studying metabolic pathways and measuring metabolic flux.

For this compound, two primary applications of isotopic labeling are:

Internal Standards for Quantification : As previously mentioned, a deuterated version of the fatty acid, such as 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid-d₅, serves as an ideal internal standard for quantification by GC-MS or LC-MS. caymanchem.com Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer, allowing for precise correction of analyte loss during sample processing and ionization variability. caymanchem.com

Metabolic Tracing : By introducing a ¹³C-labeled precursor of this compound into a cell culture or organism, researchers can track the incorporation of the label into this fatty acid and its subsequent downstream metabolites. For example, studies tracing the metabolism of ¹³C-labeled arachidonic acid in neonates have shown its conversion into other fatty acids, demonstrating the utility of this approach for mapping fatty acid elongation and desaturation pathways. ebi.ac.uk This allows for the investigation of its synthesis, turnover, and role in various biochemical pathways.

Sample Preparation and Extraction Methodologies for Lipid Analysis in Diverse Biological Matrices

The quality and accuracy of any lipid analysis heavily depend on the initial sample preparation and extraction steps. The primary goals are to efficiently extract lipids from the biological matrix (e.g., plasma, tissues, cells), remove interfering substances, and prevent degradation of the target analytes.

Lipids are susceptible to oxidation due to their unsaturated double bonds and can also undergo enzymatic or chemical hydrolysis. nih.gov Therefore, samples should be processed quickly after collection or immediately flash-frozen and stored at -80°C to minimize degradation. nih.gov

The most common extraction methods are based on liquid-liquid extraction (LLE) using organic solvents. nih.gov The "gold standard" protocols for lipid extraction from tissues are those developed by Folch and by Bligh and Dyer, which use a chloroform/methanol solvent system to partition lipids from the aqueous components of the sample. nih.gov For plasma samples, a validated method for this compound involved a combination of LLE and subsequent solid-phase extraction (SPE) for sample clean-up, which helps to remove phospholipids (B1166683) and other interfering compounds before LC-MS/MS analysis. nih.gov The choice of extraction method must be optimized based on the specific lipid class of interest and the complexity of the biological matrix.

Future Research Trajectories and Unaddressed Questions Regarding 4,7,10,13 Hexadecatetraenoic Acid

Discovery of Novel Biosynthetic and Metabolic Enzymes

The complete enzymatic pathways for the biosynthesis and metabolism of 4,7,10,13-hexadecatetraenoic acid are not yet fully elucidated. In many organisms, the production of polyunsaturated fatty acids involves a series of desaturase and elongase enzymes that introduce double bonds and extend the carbon chain, respectively. wikipedia.org However, the specific enzymes responsible for converting precursor fatty acids into this compound, particularly in the marine organisms where it is most abundant, require identification and characterization.

Future research should aim to:

Identify and Isolate Key Enzymes: Through genetic and proteomic analysis of organisms known to produce this PUFA, researchers can pinpoint the specific desaturases and elongases involved in its synthesis.

Characterize Enzyme Function and Regulation: Once identified, these enzymes need to be characterized in terms of their substrate specificity, optimal reaction conditions, and regulatory mechanisms. Understanding how environmental factors like temperature and salinity influence their activity could provide insights into the ecological role of this compound.

Investigate Metabolic Breakdown: The enzymes responsible for the degradation of this compound are also of significant interest. This includes identifying the specific acyl-CoA synthetases that activate the fatty acid and the enzymes involved in its subsequent beta-oxidation.

Elucidation of Additional Bioactive Metabolites and Their Mechanisms

It is highly probable that this compound serves as a precursor to a variety of bioactive metabolites. Similar to the well-studied arachidonic acid, this PUFA can likely be converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into a range of signaling molecules.

Key research goals in this area include:

Identification of Novel Metabolites: Utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can screen for and identify novel metabolites of this compound in biological systems.

Functional Characterization of Metabolites: Once identified, these metabolites need to be synthesized and tested for their biological activities. This could reveal novel anti-inflammatory, pro-resolving, or other signaling properties.

Mapping Metabolic Pathways: A comprehensive understanding of the enzymatic pathways that lead to the formation of these bioactive metabolites is crucial for manipulating their production for therapeutic purposes.

Advanced Understanding of Receptor-Independent and Receptor-Dependent Cellular Actions

The cellular effects of this compound and its metabolites are likely mediated through both receptor-dependent and receptor-independent mechanisms.

Future investigations should differentiate between these two modes of action:

Receptor-Dependent Mechanisms: Research should focus on identifying specific cell surface or nuclear receptors that bind to this compound or its derivatives. This could involve screening known fatty acid receptors, such as GPR120, or discovering entirely new ones.

Receptor-Independent Mechanisms: The incorporation of this compound into cell membranes can alter their physical properties, such as fluidity and lipid raft formation. These changes can, in turn, influence the activity of membrane-bound proteins and signaling pathways. The impact of this PUFA on mitochondrial function and gene expression through non-receptor-mediated pathways also warrants further investigation.

Development of Targeted In Vitro and In Vivo Experimental Models

To thoroughly investigate the biological roles of this compound, the development of specialized experimental models is essential.

This will require a multi-pronged approach:

Genetically Engineered Cell Lines: The creation of cell lines that are deficient in or overexpress key enzymes in the this compound metabolic pathway will be invaluable for dissecting its functions.

Specialized Animal Models: The development of animal models, such as genetically modified rodents, that are unable to synthesize or metabolize this PUFA would allow for a detailed examination of its physiological roles in a whole-organism context.

Three-Dimensional Culture Systems: The use of organoids and other 3D culture systems can provide a more physiologically relevant context for studying the effects of this compound on tissue development and function.

Integration with Systems Biology and Multi-Omics Approaches

A holistic understanding of the role of this compound in health and disease can be achieved through the integration of multiple "omics" datasets. nih.govresearchgate.netresearchgate.net This systems biology approach will allow researchers to build comprehensive models of the cellular and physiological processes influenced by this PUFA. e-enm.orgnih.gov

Key strategies include:

Lipidomics: Detailed lipidomic analyses can map the distribution and abundance of this compound and its metabolites in different tissues and disease states.

Transcriptomics and Proteomics: By examining changes in gene and protein expression in response to this compound, researchers can identify the signaling pathways and cellular processes it regulates.

| Potential Research Areas and Methodologies | Description |

| Enzyme Discovery | Identification and characterization of the desaturases, elongases, and metabolic enzymes involved in the synthesis and breakdown of this compound. |

| Metabolite Identification | Use of advanced analytical techniques like LC-MS to discover and functionally characterize novel bioactive metabolites. |

| Receptor Screening | Identification of specific cellular receptors for this compound and its derivatives. |

| Model Development | Creation of targeted in vitro (e.g., genetically modified cell lines) and in vivo (e.g., knockout animal models) systems to study the fatty acid's function. |

| Multi-Omics Integration | Combining lipidomics, transcriptomics, and proteomics data to build a comprehensive systems-level understanding of the PUFA's biological roles. |

Q & A

Q. How can 4,7,10,13-Hexadecatetraenoic acid be identified and quantified in biological samples?

Methodological Answer: Use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for precise identification. Retention times (e.g., 26.19 seconds for this compound) and relative abundance comparisons under standardized conditions (e.g., F/2 and F/2-P media) are critical for quantification. Calibrate instruments using reference standards and validate results with replicate analyses to ensure accuracy .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

Methodological Answer: Store the compound at –20°C in inert, airtight containers to prevent oxidation. Avoid exposure to heat, moisture, strong acids/alkalis, and oxidizing agents. Use personal protective equipment (PPE) such as gloves and goggles, and follow GHS guidelines (e.g., H315 for skin irritation) for safe handling .

Q. How should researchers report the use of this compound in experimental methods sections?

Methodological Answer: Include the systematic name (this compound), CAS number (if available), purity (≥97%), supplier details, and storage conditions. For reproducibility, specify chromatographic parameters (e.g., column type, mobile phase) and statistical methods used for data analysis .

Q. What is the role of this compound in lipid metabolism studies?

Methodological Answer: Investigate its metabolic pathways using isotopic labeling (e.g., ¹³C tracers) in cell cultures or model organisms. Monitor incorporation into phospholipids or eicosanoids via lipidomics. Compare its relative abundance in different growth conditions (e.g., nitrogen limitation) to assess regulatory mechanisms .

Advanced Research Questions

Q. How can transcriptomic data elucidate the biosynthesis pathways of this compound?

Methodological Answer: Combine RNA sequencing with functional annotation (e.g., KEGG pathways) to identify enzymes like elongases and desaturases involved in its synthesis. Validate findings using knockout mutants or inhibitors. Cross-reference transcriptomic data with lipid profiles to link gene expression to metabolite production .

Q. How should researchers address contradictions in relative abundance data across experimental conditions?

Methodological Answer: Perform sensitivity analyses to test variables such as nutrient availability (e.g., F/2 vs. F/2-P media) or extraction protocols. Use multivariate statistics (e.g., PCA) to identify confounding factors. Replicate experiments under controlled conditions and report confidence intervals for abundance measurements .

Q. What experimental designs can test the hypothesis that this compound induces chemoresistance?

Methodological Answer: Use in vitro models (e.g., cancer cell lines) treated with cisplatin or other platinum-based drugs. Supplement cultures with the fatty acid and measure viability via MTT assays. Compare results with controls and structurally similar compounds (e.g., 16:4(n-3)). Validate mechanisms using RNAi targeting putative resistance genes .

Q. How do structural analogs of this compound influence its biological activity?

Methodological Answer: Synthesize or procure analogs (e.g., 4,7,10,13,16-Docosapentaenoic acid) and compare their effects in bioassays. Use molecular docking to predict interactions with enzymes or receptors. Assess differences in membrane fluidity or signaling pathways via fluorescence anisotropy or Western blotting .

Q. What strategies optimize the extraction of this compound from complex matrices?

Methodological Answer: Employ liquid-liquid extraction (LLE) with chloroform-methanol mixtures, followed by solid-phase extraction (SPE) for purification. Optimize pH and temperature to maximize yield. Validate recovery rates using spiked samples and compare with established protocols for polyunsaturated fatty acids (PUFAs) .

Q. How can researchers differentiate this compound from co-eluting isomers in chromatographic analyses?

Methodological Answer: Use high-resolution MS/MS to fragment ions and compare spectra with reference libraries. Adjust chromatographic conditions (e.g., column temperature gradient) to improve separation. Confirm identities via derivatization (e.g., methyl ester formation) and nuclear magnetic resonance (NMR) if ambiguity persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.